![molecular formula C18H12FN5O2S B2457865 N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251672-30-6](/img/structure/B2457865.png)

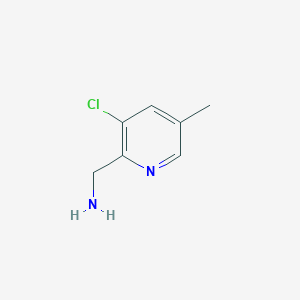

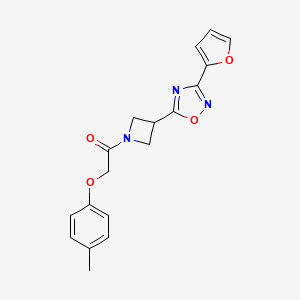

N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNF6702 is a broad-spectrum antiprotozoal drug invented by researchers at the Genomics Institute of the Novartis Research Foundation in 2013 . It has activity against leishmaniasis, Chagas disease, and sleeping sickness, diseases caused by related kinetoplastid parasites .

Molecular Structure Analysis

The molecular formula of GNF6702 is C22H16FN7O3, and its molar mass is 445.414 g·mol −1 . The SMILES notation isn5ccccc5-c(cn1n4)cnc1nc4-c3cc(ccc3F)NC(=O)c2oc(C)nc2C .

Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

One application involves the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, Dollé et al. (2008) discuss the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the role of fluorine-labeled compounds in in vivo imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Evaluation of Antiasthma Agents

Another study by Medwid et al. (1990) involves the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating the chemical versatility and therapeutic potential of pyrimidine derivatives in addressing respiratory conditions (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

Anticancer Research

Wang et al. (2015) report on modifying a compound to serve as a PI3K inhibitor, indicating the importance of structural modifications in enhancing anticancer effects and reducing toxicity, which is crucial for developing effective cancer therapies (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Insecticidal Applications

Research by Fadda et al. (2017) on the synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm showcases the potential of such compounds in agricultural applications, particularly in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anti-inflammatory Agents

Abdulla (2008) describes the synthesis of compounds using abietic acid as the starting material for anti-inflammatory agents, emphasizing the therapeutic potential of heterocyclic compounds in treating inflammation-related diseases (Abdulla, 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O2S/c19-12-1-3-13(4-2-12)22-14(25)9-24-10-21-16-15(11-5-7-20-8-6-11)23-27-17(16)18(24)26/h1-8,10H,9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSFAKYHNCVQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)

![(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2457797.png)

![1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2457800.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2457803.png)